Welcome to the BenchChem Online Store!
molecular formula C7H7NO2 B1584828 N-Allylmaleimide CAS No. 2973-17-3

N-Allylmaleimide

Cat. No. B1584828
M. Wt: 137.14 g/mol
InChI Key: PSFDAYXWBWRTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04415652

Procedure details

A mixture of 25 g of a commercial styrene/maleic anhydride copolymer (1/1 molar ratio, Mn 1600) and 250 mL of glacial acetic acid was stirred under nitrogen while 7.1 g of allylamine was added dropwise over a period of 10 min. The mixture was then heated at 114° for 2 hours. The clear solution was cooled, treated with 0.125 g of 2,6-di-tert-butyl-4-methylphenol, and added with stirring to about 2500 mL of water. The precipitated polymer was filtered, washed, re-dissolved in about 700 mL of acetone and again precipitated in excess water acidified with 10 mL of concentrated hydrochloric acid/liter. The resultant polymer was dried to constant weight under vacuum. The N-allylmaleimide copolymer was obtained as a white powder; weight 25.4 g. The infrared spectrum showed imide absorption at 1705 cm-1 and 1775 cm-1, and essentially no anhydride or amide absorption was seen. The nmr spectrum was also consistent with the styrene/N-allylmaleimide structure. The nitrogen analysis and nmr spectrum indicated about 75% conversion of anhydride groups to N-allylmaleimide groups, and complete hydrolysis was indicated for the remainder of the anhydride units. Found, N 4.38%.
[Compound]
Name
styrene/maleic anhydride copolymer
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
0.125 g
Type
reactant
Reaction Step Three
Name
Quantity
2500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=O)[CH3:2].[CH2:5]([NH2:8])[CH:6]=[CH2:7].C([C:13]1C=C(C)C=C(C(C)(C)C)[C:14]=1[OH:24])(C)(C)C>O>[CH2:5]([N:8]1[C:1](=[O:4])[CH:2]=[CH:13][C:14]1=[O:24])[CH:6]=[CH2:7]

Inputs

Step One
Name
styrene/maleic anhydride copolymer
Quantity
25 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
0.125 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Step Four
Name
Quantity
2500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 114° for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was cooled
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The precipitated polymer was filtered
WASH
Type
WASH
Details
washed
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in about 700 mL of acetone
CUSTOM
Type
CUSTOM
Details
again precipitated in excess water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant polymer was dried to constant weight under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04415652

Procedure details

A mixture of 25 g of a commercial styrene/maleic anhydride copolymer (1/1 molar ratio, Mn 1600) and 250 mL of glacial acetic acid was stirred under nitrogen while 7.1 g of allylamine was added dropwise over a period of 10 min. The mixture was then heated at 114° for 2 hours. The clear solution was cooled, treated with 0.125 g of 2,6-di-tert-butyl-4-methylphenol, and added with stirring to about 2500 mL of water. The precipitated polymer was filtered, washed, re-dissolved in about 700 mL of acetone and again precipitated in excess water acidified with 10 mL of concentrated hydrochloric acid/liter. The resultant polymer was dried to constant weight under vacuum. The N-allylmaleimide copolymer was obtained as a white powder; weight 25.4 g. The infrared spectrum showed imide absorption at 1705 cm-1 and 1775 cm-1, and essentially no anhydride or amide absorption was seen. The nmr spectrum was also consistent with the styrene/N-allylmaleimide structure. The nitrogen analysis and nmr spectrum indicated about 75% conversion of anhydride groups to N-allylmaleimide groups, and complete hydrolysis was indicated for the remainder of the anhydride units. Found, N 4.38%.
[Compound]
Name
styrene/maleic anhydride copolymer
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
0.125 g
Type
reactant
Reaction Step Three
Name
Quantity
2500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=O)[CH3:2].[CH2:5]([NH2:8])[CH:6]=[CH2:7].C([C:13]1C=C(C)C=C(C(C)(C)C)[C:14]=1[OH:24])(C)(C)C>O>[CH2:5]([N:8]1[C:1](=[O:4])[CH:2]=[CH:13][C:14]1=[O:24])[CH:6]=[CH2:7]

Inputs

Step One
Name
styrene/maleic anhydride copolymer
Quantity
25 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
0.125 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Step Four
Name
Quantity
2500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 114° for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was cooled
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The precipitated polymer was filtered
WASH
Type
WASH
Details
washed
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in about 700 mL of acetone
CUSTOM
Type
CUSTOM
Details
again precipitated in excess water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant polymer was dried to constant weight under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.